Amyl nitrates

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H22N2O4 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

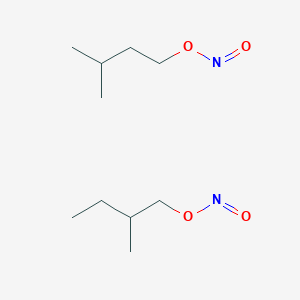

2-methylbutyl nitrite;3-methylbutyl nitrite |

InChI |

InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3 |

InChI Key |

XNCKCDBPEMSUFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CON=O.CC(C)CCON=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Amyl Nitrite Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of amyl nitrite (B80452) as a potent vasodilator. It details the signaling pathways, presents quantitative physiological data, and provides key experimental protocols relevant to the study of its effects.

Introduction: A Rapid-Acting Vasodilator

Amyl nitrite (C₅H₁₁NO₂) is a fast-acting vasodilator that has been used for conditions like angina pectoris.[1] Its primary effect, the relaxation of vascular smooth muscle, is initiated by its conversion to nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1] This guide explores the molecular cascade triggered by amyl nitrite, from its initial metabolic activation to the downstream effects on vascular tone.

The Nitric Oxide-cGMP Signaling Pathway

The vasodilatory action of amyl nitrite is primarily mediated by the nitric oxide (NO) signaling pathway, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[1]

Bioactivation of Amyl Nitrite

Upon administration, typically via inhalation for rapid absorption, amyl nitrite is metabolized to release NO.[1] This conversion is an enzymatic process that occurs within the vascular smooth muscle. Studies suggest that the primary NO-generating activity for organic nitrites is associated with cytosolic enzymes.[2] This metabolic pathway is distinct from that of organic nitrates, such as nitroglycerin, which are metabolized by a plasma membrane-associated enzyme.[2]

Activation of Soluble Guanylyl Cyclase (sGC)

The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC).[1] This binding event allosterically activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[1]

cGMP-Dependent Protein Kinase G (PKG) Activation

The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[1] PKG is a key effector in this pathway, phosphorylating several downstream targets that collectively lead to vasodilation.

Reduction of Intracellular Calcium and Smooth Muscle Relaxation

Activated PKG leads to the relaxation of vascular smooth muscle through multiple mechanisms:

-

Inhibition of Calcium Influx : PKG can phosphorylate and inhibit L-type Ca²⁺ channels, reducing the influx of extracellular calcium.

-

Enhanced Calcium Sequestration : It promotes the uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, which in turn activates the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1]

-

Potassium Channel Activation : PKG can also activate calcium-activated potassium channels (BKCa). The opening of these channels leads to hyperpolarization of the cell membrane, which further reduces calcium influx through voltage-gated calcium channels.

The net effect of these actions is a decrease in the concentration of free intracellular calcium, leading to the dephosphorylation of myosin light chains and the relaxation of the vascular smooth muscle, resulting in vasodilation.[1]

Quantitative Hemodynamic Effects

The administration of amyl nitrite induces rapid and significant changes in various hemodynamic parameters. The following tables summarize quantitative data from studies on its effects.

| Parameter | Baseline (mean ± SD/SEM) | Peak Effect after Amyl Nitrite (mean ± SD/SEM) | Percentage Change | Reference |

| Heart Rate (beats/min) | 68 ± 3 | 108 ± 4 | ↑ 59% | [3] |

| 65 ± 2 | 72 ± 3 | ↑ 11% | [3] | |

| Not specified | Not specified | ↑ 27% ± 4% | [4] | |

| Systolic Blood Pressure (mmHg) | 119 ± 3 | 99 ± 4 | ↓ 17% | [3] |

| 111 ± 3 | 102 ± 5 | ↓ 8% | [3] | |

| Diastolic Blood Pressure (mmHg) | 69 ± 2 | 47 ± 3 | ↓ 32% | [3] |

| 67 ± 2 | 70 ± 2 | ↑ 4% | [3] | |

| Mean Arterial Pressure (mmHg) | Not specified | Not specified | No significant change | [4] |

| Cardiac Index (L/min/m²) | Not specified | Not specified | ↑ 13% ± 3% | [4] |

| Cardiac Output (L/min) | 6.9 ± 0.3 | 11.0 ± 0.9 | ↑ 59% | [3] |

| Left Ventricular End-Diastolic Volume (ml) | 131 ± 8 | 107 ± 7 | ↓ 18% | [3] |

| Left Ventricular End-Systolic Volume (ml) | 30 ± 2 | 13 ± 1 | ↓ 57% | [3] |

| Augmentation Index (%) | Not specified | -9 ± 2% | ↓ | [4] |

Note: Variations in baseline values and percentage changes can be attributed to differences in study populations, dosages, and measurement techniques.

Experimental Protocols

Assessment of Vasodilation using Wire Myography

This in vitro technique measures the isometric tension of isolated blood vessel segments to assess their contractile and relaxant properties in response to pharmacological agents.

Methodology:

-

Tissue Preparation : A blood vessel, such as the thoracic aorta or mesenteric artery, is carefully dissected from a laboratory animal (e.g., rat, mouse). The vessel is cleaned of adherent connective tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[4][5]

-

Mounting : The vessel is cut into small rings (approximately 2 mm in length). Two fine wires are guided through the lumen of the ring, which is then mounted in a chamber of a wire myograph system filled with PSS maintained at 37°C and bubbled with 95% O₂/5% CO₂.[5]

-

Equilibration and Normalization : The mounted vessel ring is allowed to equilibrate under a baseline tension. A normalization procedure is performed to determine the optimal resting tension for inducing a reproducible contractile response.[5]

-

Induction of Contraction : The vessel is pre-constricted with a vasoconstrictor agent, such as phenylephrine (B352888) or potassium chloride, to induce a stable contractile tone.[6]

-

Amyl Nitrite Administration : A cumulative concentration-response curve is generated by adding increasing concentrations of amyl nitrite to the chamber.

-

Data Acquisition and Analysis : The changes in isometric tension are recorded. The relaxation response is typically expressed as a percentage reversal of the pre-constriction.[6]

Measurement of cGMP Levels using ELISA

This protocol describes the quantification of cGMP in vascular tissue or cultured vascular smooth muscle cells following treatment with amyl nitrite.

Methodology:

-

Sample Preparation : Vascular tissue or cultured cells are treated with amyl nitrite for a specified duration. The reaction is stopped, and the cells or tissue are lysed. To prevent cGMP degradation, a phosphodiesterase inhibitor like IBMX is often included.

-

Homogenization and Extraction : For tissue samples, homogenization is performed in an appropriate buffer. An extraction step, often using trichloroacetic acid (TCA) or ethanol, is carried out to precipitate proteins and extract small molecules, including cGMP.[7]

-

Competitive ELISA : A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The principle involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated on a microplate.[8]

-

Detection : After incubation and washing steps, a substrate is added that is converted by the enzyme-labeled cGMP into a colored product. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.

-

Quantification : The absorbance is read using a microplate reader. A standard curve is generated using known concentrations of cGMP, and the cGMP concentration in the samples is determined by interpolation from this curve. The results are typically normalized to the protein content of the sample.[8]

Assessment of Protein Kinase G (PKG) Activity

PKG activity can be assessed by measuring the phosphorylation of its specific substrates.

Methodology:

-

Sample Preparation : Vascular smooth muscle cells or tissue are treated with amyl nitrite or a direct cGMP analog.

-

Western Blot Analysis : Cell or tissue lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection : The membrane is probed with a primary antibody specific for the phosphorylated form of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[9]

-

Quantification : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The band intensity is quantified and can be normalized to the total amount of the substrate protein.

-

In Vitro Kinase Assay (Radiometric) : Alternatively, PKG can be immunoprecipitated from the cell lysates. The immunoprecipitated kinase is then incubated with a specific peptide substrate and [γ-³²P]ATP. The incorporation of the radiolabel into the substrate is measured to determine kinase activity.[10]

Visualizations

Signaling Pathway of Amyl Nitrite-Induced Vasodilation

Caption: Signaling cascade of amyl nitrite-induced vasodilation.

Experimental Workflow for Wire Myography

Caption: Workflow for assessing vasodilation with wire myography.

Logical Relationship in cGMP Measurement by Competitive ELISA

Caption: Principle of competitive ELISA for cGMP measurement.

References

- 1. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 2. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide-induced vasodilation of organic nitrate-tolerant rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Isomers of Amyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Amyl nitrate (B79036), also known as pentyl nitrate, is an organic nitrate ester with the chemical formula C₅H₁₁NO₃. As a member of the alkyl nitrate class, it and its isomers are of significant interest for their chemical reactivity and biological activity, primarily as vasodilators. This technical guide provides a comprehensive overview of the chemical properties of amyl nitrate isomers, detailed experimental protocols for their synthesis and characterization, and an exploration of their mechanism of action.

Isomers of Amyl Nitrate

The term "amyl nitrate" can refer to several structural isomers, each with a pentyl group attached to a nitrate functional group. The primary isomers are derived from the various isomers of amyl alcohol. The relationship and structures of these isomers are outlined below.

Figure 1: Structural Isomers of Amyl Nitrate.

Chemical and Physical Properties of Amyl Nitrate Isomers

The physicochemical properties of amyl nitrate isomers can vary based on their molecular structure. A summary of available quantitative data is presented in the table below for ease of comparison.

| Property | n-Pentyl Nitrate | Isopentyl Nitrate | Neopentyl Nitrate | sec-Pentyl Nitrate | tert-Pentyl Nitrate |

| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ |

| Molecular Weight ( g/mol ) | 133.15 | 133.15 | 133.15 | 133.15 | 133.15 |

| Boiling Point (°C) | 155-157 | ~145-148 | Data not available | Data not available | Data not available |

| Density (g/cm³) | 1.000 at 20°C | Data not available | Data not available | Data not available | Data not available |

| Refractive Index (n_D) | 1.412 at 20°C | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of Amyl Nitrate Isomers

The synthesis of amyl nitrate isomers is typically achieved through the esterification of the corresponding amyl alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640).

General Workflow for Amyl Nitrate Synthesis:

Figure 2: General experimental workflow for the synthesis of amyl nitrate isomers.

Detailed Methodology for the Synthesis of sec-Pentyl Nitrate:

This protocol is adapted from standard organic synthesis procedures for secondary alkyl nitrates.

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer and a dropping funnel is placed in an ice-water bath to maintain a low temperature.

-

Preparation of Nitrating Agent: Acetic anhydride is cooled in the reaction vessel.

-

Addition of Reactants: 2-Pentanol and nitric acid are added simultaneously and dropwise to the cooled acetic anhydride, ensuring the temperature is maintained between 7-10°C.

-

Reaction: The mixture is stirred for approximately 5 minutes after the addition is complete.

-

Quenching: The reaction mixture is poured into cold water to quench the reaction.

-

Separation: The organic layer is separated from the aqueous layer using a separatory funnel.

-

Washing: The organic layer is washed sequentially with water and a sodium bicarbonate solution to remove any remaining acid.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate.

-

Purification: The final product, sec-pentyl nitrate, is purified by distillation.[1]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isomers of amyl nitrate.

-

Sample Preparation: The amyl nitrate sample is diluted in a suitable solvent, such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5), is typically used.

-

Injection: Splitless injection is often employed for trace analysis.

-

Temperature Program: A temperature ramp is used to separate the isomers. For example, an initial temperature of 40°C held for 1 minute, followed by a ramp of 8°C/min to 300°C.[2]

-

Carrier Gas: Helium is commonly used as the carrier gas.[2]

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is a standard method.

-

Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of each eluting isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the amyl nitrate isomers.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts and coupling constants of the protons on the carbon adjacent to the nitrate group are characteristic.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Sample Preparation: A small amount of the purified amyl nitrate isomer is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: Standard 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the amyl nitrate molecule.

-

Characteristic Absorptions: Alkyl nitrates exhibit strong and characteristic absorption bands corresponding to the nitrate group (O-NO₂). These typically appear in the regions of 1665-1620 cm⁻¹ (asymmetric stretch) and around 780 cm⁻¹ (symmetric stretch).[3]

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mechanism of Action: Vasodilation

Alkyl nitrates, including amyl nitrate, are potent vasodilators. Their therapeutic effects are mediated through the nitric oxide (NO) signaling pathway.[4]

Organic nitrates act as prodrugs that are metabolized to release nitric oxide.[4] NO then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells.[5][6] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle and vasodilation.[6]

Figure 3: Signaling pathway for vasodilation induced by amyl nitrate.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 6. Mechanism of vasodilation by nitrates: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Amyl Nitrate as a Source of Nitric Oxide in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyl nitrite (B80452), a rapidly acting vasodilator, has been utilized in clinical settings for over a century. Its primary mechanism of action is the liberation of nitric oxide (NO), a critical signaling molecule in numerous physiological processes, most notably the regulation of vascular tone. This technical guide provides an in-depth exploration of amyl nitrite as an NO donor in biological systems. It details the metabolic pathways involved in NO release, the subsequent activation of intracellular signaling cascades, and the pharmacokinetics of this compound. Furthermore, this guide presents quantitative data on the efficiency of NO donation and summarizes key experimental protocols for its investigation, aiming to equip researchers and drug development professionals with a comprehensive understanding of amyl nitrite's biological activity.

Introduction

Amyl nitrite (isoamyl nitrite) is an alkyl nitrite with the chemical formula C₅H₁₁NO₂.[1] Historically used for the treatment of angina pectoris, its therapeutic effects are attributed to its potent vasodilatory properties.[2][3] These effects are mediated through its role as a prodrug for nitric oxide (NO).[2] Upon administration, typically via inhalation, amyl nitrite is rapidly absorbed and metabolized, leading to the release of NO.[2][4] This guide delves into the core mechanisms of this process, providing a technical overview for researchers in pharmacology and drug development.

Mechanism of Nitric Oxide Release from Amyl Nitrite

The bioactivation of amyl nitrite to release nitric oxide is a critical step in its pharmacological action. While the precise enzymatic machinery is a subject of ongoing research, evidence points to both enzymatic and non-enzymatic pathways.

Enzymatic Conversion

The conversion of organic nitrites to nitric oxide in vascular smooth muscle is believed to be an enzymatic process.[5] Studies have suggested that the enzymes responsible for the bioconversion of organic nitrites are distinct from those that metabolize organic nitrates.[5] Research on isobutyl nitrite and amyl nitrite has indicated that the primary NO-generating activity is associated with the cytosol, with a smaller, distinct activity in the microsomal fraction.[5]

The cytochrome P450 (P450) system, a major player in drug metabolism, is implicated in the generation of NO from some organic nitrates.[6] While direct evidence for P450-mediated NO release from amyl nitrite is not fully elucidated, the involvement of this enzyme family in the metabolism of structurally related compounds suggests it as a probable candidate for further investigation.[6][7][8]

Non-Enzymatic Conversion

In addition to enzymatic pathways, non-enzymatic decomposition of amyl nitrite can also lead to the release of NO. This can occur through hydrolysis in the presence of a base, yielding nitrite salts and the corresponding alcohol.[1] The released nitrite can then be reduced to NO, particularly in acidic or hypoxic environments.

Diagram of Amyl Nitrite Metabolism

References

- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 3. Inorganic nitrite and nitrate in cardiovascular therapy: A better alternative to organic nitrates as nitric oxide donors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short-lived intermediate in N2O generation by P450 NO reductase captured by time-resolved IR spectroscopy and XFEL crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Impact of Amyl Nitrite Inhalation on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyl nitrite (B80452), a potent and rapidly acting vasodilator, exerts significant physiological effects on the cardiovascular system, most notably a pronounced decrease in blood pressure. Administered via inhalation, it is quickly absorbed into the bloodstream, initiating a cascade of events that lead to widespread vasodilation. This technical guide provides an in-depth analysis of the physiological effects of amyl nitrite inhalation on blood pressure, detailing its mechanism of action, summarizing quantitative hemodynamic data from key studies, and outlining the experimental protocols used to derive this information. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The primary mechanism by which amyl nitrite lowers blood pressure is through the release of nitric oxide (NO), a potent vasodilator.[1] Upon inhalation, amyl nitrite is rapidly absorbed through the pulmonary alveoli and enters the systemic circulation.[[“]] The compound is then metabolized, releasing nitric oxide.[1]

NO subsequently activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[1] This widespread relaxation of blood vessels, particularly arterioles, decreases systemic vascular resistance, leading to a rapid and significant drop in blood pressure.[[“]][3]

References

Amyl Nitrate's Role in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms by which amyl nitrate (B79036) induces smooth muscle relaxation. It details the molecular signaling pathways, provides quantitative data for related nitrovasodilator compounds, outlines key experimental protocols, and includes visualizations to facilitate a comprehensive understanding of the processes involved.

Introduction: The Vasodilatory Properties of Amyl Nitrate

Amyl nitrate, a volatile alkyl nitrite, has been recognized for its potent vasodilatory effects for over a century.[1] Its primary therapeutic application has been in the treatment of angina pectoris, where its ability to relax vascular smooth muscle leads to a reduction in both preload and afterload, thereby decreasing myocardial oxygen demand.[2] The physiological effects of amyl nitrate are rapid in onset, typically occurring within seconds of inhalation, but are also short-lived.[3] This guide delves into the intricate molecular cascade initiated by amyl nitrate, culminating in the relaxation of smooth muscle, a process of significant interest in pharmacology and drug development.

The Core Signaling Pathway: From Amyl Nitrate to Muscle Relaxation

The vasodilatory action of amyl nitrate is not direct but is mediated through its biotransformation to nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4] The subsequent signaling cascade involves the activation of soluble guanylate cyclase (sGC), the production of cyclic guanosine (B1672433) monophosphate (cGMP), and the activation of protein kinase G (PKG), which collectively orchestrate a reduction in intracellular calcium levels and a decrease in the calcium sensitivity of the contractile apparatus, leading to smooth muscle relaxation.[5][6]

Biotransformation of Amyl Nitrate to Nitric Oxide

Upon administration, amyl nitrate is rapidly metabolized to release nitric oxide. This conversion is not spontaneous and is believed to be, at least in part, an enzymatic process. Evidence suggests that glutathione (B108866) S-transferases (GSTs) play a significant role in this biotransformation.[4] These enzymes catalyze the reaction of amyl nitrate with glutathione to form S-nitrosoglutathione (GSNO), which is an unstable intermediate that can then decompose to release NO. Studies have identified both cytosolic and microsomal enzyme activities in vascular smooth muscle that are capable of converting organic nitrites to NO.[4]

Activation of Soluble Guanylate Cyclase and cGMP Production

The liberated nitric oxide diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[7] This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][7] The elevation of intracellular cGMP concentration is a critical step in the signaling pathway, as cGMP acts as a second messenger to relay the signal from NO.[5]

Protein Kinase G Activation and Downstream Effects

Cyclic GMP exerts its primary effects by activating cGMP-dependent protein kinase (PKG).[6] Activated PKG phosphorylates a number of downstream target proteins within the smooth muscle cell, leading to a multifaceted mechanism of relaxation:

-

Reduction of Intracellular Calcium ([Ca²⁺]i): PKG activation leads to a decrease in cytosolic calcium concentration through several mechanisms. It can phosphorylate and activate the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which sequesters Ca²⁺ into intracellular stores. Additionally, PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular Ca²⁺.

-

Decreased Calcium Sensitivity of Contractile Proteins: PKG can phosphorylate and activate myosin light chain phosphatase (MLCP). MLCP dephosphorylates the myosin light chain, which is a prerequisite for the detachment of myosin from actin and subsequent muscle relaxation. This action counteracts the activity of myosin light chain kinase (MLCK), which is responsible for contraction.

-

Modulation of Ion Channels: PKG can also phosphorylate and open large-conductance calcium-activated potassium channels (BKCa channels). The efflux of potassium ions leads to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.

The culmination of these events is a profound and rapid relaxation of the smooth muscle.

Quantitative Data on Nitrovasodilator-Induced Relaxation

| Compound | Vessel | Pre-contraction Agent | EC50 / Potency (Negative Log IC50) | Reference |

| Sodium Nitroprusside | Mouse Aorta | Phenylephrine (B352888) | 7.76 ± 0.05 | [8] |

| Glyceryl Trinitrate | Mouse Aorta | Phenylephrine | 6.82 ± 0.09 | [8] |

| Spermine NONOate | Mouse Aorta | Phenylephrine | 6.02 ± 0.02 | [8] |

| Nitric Oxide (gas solution) | Mouse Aorta | Phenylephrine | 5.91 ± 0.04 | [8] |

| Iloprost | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 2.4 x 10⁻¹¹ M | [9] |

| Nitroglycerin | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 5.6 x 10⁻⁸ M | [9] |

| Papaverine | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 7.0 x 10⁻⁷ M | [9] |

| Diltiazem | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | 2.1 x 10⁻⁵ M | [9] |

| Sodium Nitrite | Rat Aorta | Norepinephrine | No difference in relaxing effect between control and cirrhotic rings | [10] |

Studies have consistently shown a direct correlation between the concentration of nitrovasodilators, the increase in intracellular cGMP levels, and the degree of smooth muscle relaxation.[5] For instance, in bovine coronary arteries, a linear and highly significant positive correlation was observed between the log increase in cGMP and the percentage of relaxation for several nitro-compounds.[5]

Experimental Protocols

Isolated Tissue Bath for Measuring Smooth Muscle Relaxation

This protocol describes the measurement of isometric contraction and relaxation of isolated vascular smooth muscle rings.

Materials:

-

Isolated tissue organ bath system with force-displacement transducers.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Carbogen gas (95% O₂ / 5% CO₂).

-

Vasoactive agents (e.g., phenylephrine for pre-contraction, amyl nitrate or other vasodilators).

-

Dissection tools.

Procedure:

-

Tissue Preparation: A blood vessel (e.g., rat thoracic aorta) is carefully dissected and placed in cold Krebs-Henseleit solution. The surrounding connective tissue is removed, and the vessel is cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted on two L-shaped stainless-steel hooks in the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. One hook is fixed, and the other is connected to a force-displacement transducer.

-

Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g. The Krebs solution is changed every 15-20 minutes.

-

Viability Check: The viability of the rings is assessed by inducing a contraction with a high concentration of KCl (e.g., 60 mM). The presence of a functional endothelium can be tested by assessing relaxation to acetylcholine (B1216132) (e.g., 1 µM) after pre-contraction with phenylephrine (e.g., 1 µM).

-

Experimental Procedure: After washing out the KCl and allowing the tissue to return to baseline, a stable contraction is induced with a submaximal concentration of a vasoconstrictor like phenylephrine. Once the contraction reaches a plateau, cumulative concentrations of the vasodilator (e.g., amyl nitrate) are added to the bath, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and the EC50 (the concentration of the vasodilator that produces 50% of the maximal relaxation) can be calculated.[9]

Measurement of cGMP Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying cGMP levels in smooth muscle tissue or cells following treatment with a vasodilator.

Materials:

-

Commercially available cGMP ELISA kit.

-

Smooth muscle tissue or cultured smooth muscle cells.

-

Homogenization buffer (e.g., 0.1 M HCl).

-

Microplate reader.

-

Reagents for protein quantification (e.g., BCA or Bradford assay).

Procedure:

-

Sample Preparation:

-

Tissue: Smooth muscle tissue is rapidly frozen in liquid nitrogen after experimental treatment and then homogenized in cold 0.1 M HCl. The homogenate is centrifuged, and the supernatant is collected.

-

Cells: Cultured smooth muscle cells are treated with the experimental agent, and the reaction is stopped by adding cold 0.1 M HCl. The cells are scraped, and the lysate is centrifuged to remove cellular debris.

-

-

ELISA Procedure (following a typical competitive ELISA protocol):

-

Standards and samples are added to the wells of a microplate pre-coated with an anti-cGMP antibody.

-

A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well. This will compete with the cGMP in the sample for binding to the antibody.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate for the enzyme is added, which will be converted by the bound enzyme-conjugated cGMP to produce a colored product. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentration in the samples is determined by interpolating their absorbance values from the standard curve. The results are typically normalized to the protein concentration of the sample.

Visualizations of Signaling Pathways and Workflows

Caption: Signaling pathway of amyl nitrate-induced smooth muscle relaxation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 4. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for cyclic GMP-mediated relaxant effects of nitro-compounds in coronary smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. researchgate.net [researchgate.net]

- 10. Activation of the iNOS/NO/cGMP pathway by Revactin® in human corporal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprint of Amyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of amyl nitrate (B79036). By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a detailed structural analysis can be achieved. This document presents key quantitative data, detailed experimental methodologies, and visual workflows to aid in the understanding and application of these analytical techniques.

Structural Elucidation through Spectroscopic Techniques

The structural analysis of amyl nitrate, which primarily exists as n-amyl nitrate (pentyl nitrate), relies on the synergistic information provided by various spectroscopic methods. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms in a molecule. For n-amyl nitrate, both ¹H and ¹³C NMR provide distinct signals corresponding to each unique nucleus in the structure.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for n-amyl nitrate in ¹H and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for n-Amyl Nitrate

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~4.4 | Triplet | 2H |

| H-2 | ~1.7 | Quintet | 2H |

| H-3 | ~1.4 | Sextet | 2H |

| H-4 | ~1.3 | Sextet | 2H |

| H-5 | ~0.9 | Triplet | 3H |

Table 2: ¹³C NMR Spectroscopic Data for n-Amyl Nitrate [1]

| Carbon | Chemical Shift (ppm) |

| C-1 | ~75 |

| C-2 | ~28 |

| C-3 | ~26 |

| C-4 | ~22 |

| C-5 | ~14 |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of n-amyl nitrate.

Materials:

-

n-Amyl nitrate sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., Bruker AC-300 or equivalent)[2]

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of n-amyl nitrate in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Quantitative IR Data

The IR spectrum of n-amyl nitrate exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for n-Amyl Nitrate [3]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch | ~1630 | Strong |

| Symmetric N-O Stretch | ~1280 | Strong |

| C-O Stretch | ~1000 | Strong |

| C-H Stretch (alkane) | 2850-3000 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

Objective: To obtain the IR spectrum of n-amyl nitrate.

Materials:

-

n-Amyl nitrate sample

-

FTIR spectrometer (e.g., Digilab FTS-14)[2] with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates (NaCl or KBr)).

-

Dropper or pipette

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of n-amyl nitrate onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Quantitative MS Data

The mass spectrum of n-amyl nitrate will show the molecular ion peak and several fragment ions.

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of n-Amyl Nitrate [4]

| Ion | m/z | Relative Abundance |

| [C₅H₁₁NO₃]⁺ (Molecular Ion) | 133.15 | Low to absent |

| [C₅H₁₁O]⁺ | 87 | Moderate |

| [NO₂]⁺ | 46 | High |

| [C₄H₉]⁺ | 57 | Moderate |

| [C₃H₇]⁺ | 43 | High |

| [C₂H₅]⁺ | 29 | High |

Note: The molecular ion peak for nitrate esters can be weak or absent due to facile fragmentation.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of n-amyl nitrate.

Materials:

-

n-Amyl nitrate sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion MS system.

-

Solvent for dilution (e.g., methanol (B129727) or dichloromethane).

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of n-amyl nitrate in a suitable volatile solvent.

-

GC Method Setup:

-

Install an appropriate GC column (e.g., a non-polar column).

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature ramp (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

-

Set the carrier gas (e.g., helium) flow rate.

-

-

MS Method Setup:

-

Set the ion source to electron ionization (EI) at 70 eV.

-

Set the mass range to scan (e.g., m/z 20-200).

-

Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to n-amyl nitrate in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Workflow and Data Integration

The following diagrams illustrate the workflow for the spectroscopic analysis of amyl nitrate and the logical relationship between the different techniques for structural confirmation.

Caption: Experimental workflow for the spectroscopic analysis of amyl nitrate.

Caption: Logical relationship of spectroscopic data for structural confirmation.

References

Methodological & Application

Application Notes and Protocols: Use of Amyl Nitrite in Cardiovascular Stress Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl nitrite (B80452) is a potent and rapidly acting vasodilator that has been historically used in the management of angina pectoris and as a diagnostic tool in cardiology.[1] Its primary mechanism of action involves the release of nitric oxide (NO), leading to the relaxation of vascular smooth muscle.[2] This results in systemic vasodilation, a decrease in blood pressure, and a reflex increase in heart rate and cardiac output.[[“]][[“]] While largely superseded by more modern pharmacologic stress agents with better safety profiles and more controlled effects, such as adenosine, dipyridamole, and dobutamine, understanding the historical application and hemodynamic effects of amyl nitrite can provide valuable insights for cardiovascular research and drug development.

These application notes provide a reconstructed historical protocol for the use of amyl nitrite in cardiovascular stress testing, based on literature from the era of its use. It also includes a detailed overview of its mechanism of action, quantitative data on its hemodynamic effects, and potential adverse reactions.

Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway

Amyl nitrite acts as a nitric oxide donor. Upon inhalation, it is rapidly absorbed and metabolized, releasing nitric oxide. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[2]

Caption: Nitric Oxide Signaling Pathway in Vasodilation.

Quantitative Data on Hemodynamic Effects

The administration of amyl nitrite induces significant and rapid changes in key cardiovascular parameters. The following tables summarize quantitative data from various studies.

Table 1: Hemodynamic Effects of Inhaled Amyl Nitrite in Healthy Volunteers

| Parameter | Baseline (Mean ± SEM) | Peak Effect (Mean ± SEM) | Percentage Change | Citation(s) |

| Heart Rate (beats/min) | 60 ± 3 | 76 ± 4 | +27% | [6] |

| Cardiac Index (L/min/m²) | 2.9 ± 0.2 | 3.3 ± 0.2 | +13% | [6] |

| Augmentation Index (%) | 25 ± 3 | 16 ± 3 | -36% (-9% absolute) | [6] |

| Mean Arterial Pressure (mmHg) | 85 ± 3 | No significant change | - | [6] |

Table 2: Hemodynamic Effects of Inhaled Amyl Nitrite in Patients with Coronary Artery Disease

| Parameter | Baseline (Mean) | Peak Effect (Mean) | Percentage Change | Citation(s) |

| Heart Rate (beats/min) | 71 | 96 | +35% | [7] |

| Systolic Blood Pressure (mmHg) | 135 | 105 | -22% | [1] |

| Diastolic Blood Pressure (mmHg) | 78 | 62 | -21% | [1] |

| Mean Arterial Pressure (mmHg) | 97 | 76 | -22% | [1] |

| Cardiac Output (L/min) | 5.4 | 7.1 | +31% | [1] |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1420 | 850 | -40% | [1] |

Reconstructed Historical Experimental Protocol: Amyl Nitrite Stress Myocardial Perfusion Imaging

Disclaimer: The following protocol is a reconstruction based on historical literature. Amyl nitrite is not a standard agent for cardiovascular stress testing in modern clinical practice due to the availability of agents with better safety profiles and more controllable hemodynamic effects. This protocol is intended for informational and research purposes only.

1. Patient Preparation

-

Obtain informed consent, explaining the procedure, potential risks, and side effects.

-

Patients should be fasting for at least 4 hours prior to the test.

-

A peripheral intravenous line should be established for the injection of the radiotracer.

-

The patient should be in a sitting or recumbent position during and immediately after amyl nitrite administration to minimize the risk of orthostatic hypotension.[8]

2. Baseline Measurements and Imaging

-

Acquire a baseline 12-lead electrocardiogram (ECG).

-

Record baseline heart rate and blood pressure.

-

If a two-day protocol is used, a resting myocardial perfusion scan may be performed on a separate day. For a one-day protocol, a baseline resting scan is performed first.

3. Amyl Nitrite Administration and Stress Phase

-

Dosage: One 0.3 mL glass ampule of amyl nitrite.[9]

-

Administration: The ampule, covered in its protective cloth, is crushed between the fingers and held under the patient's nose for inhalation.[10] The patient should take 2 to 6 deep inhalations of the vapor.[9][10]

-

Monitoring:

-

Continuously monitor the 12-lead ECG for ischemic changes (ST-segment depression or elevation), arrhythmias, and heart rate.

-

Measure blood pressure and heart rate every minute during and for at least 5 minutes after inhalation.

-

Monitor the patient for symptoms such as headache, dizziness, flushing, and chest pain.

-

4. Radiotracer Injection and Imaging

-

The radiotracer (e.g., Thallium-201) is injected intravenously approximately 45-60 seconds after the start of amyl nitrite inhalation.

-

Amyl nitrite inhalation may be continued for a total of 2-5 minutes.

-

Immediate post-stress imaging should commence as soon as possible after the completion of the inhalation period.

5. Post-Stress Monitoring and Recovery

-

Continue to monitor the patient's ECG, heart rate, and blood pressure until they return to baseline levels.

-

The patient should remain in a sitting or recumbent position until any symptoms of orthostatic hypotension have resolved.

Caption: Reconstructed Historical Workflow for Amyl Nitrite Stress Test.

Contraindications and Adverse Effects

Contraindications:

-

Severe anemia[11]

-

Angle-closure glaucoma[11]

-

Orthostatic hypotension[11]

-

Increased intracranial pressure[11]

-

Hypersensitivity to nitrites[11]

-

Recent use of phosphodiesterase-5 inhibitors (e.g., sildenafil) due to the risk of profound hypotension.[12][[“]]

-

Acute myocardial infarction, especially with right ventricular involvement.[14]

Adverse Effects:

-

Common: Headache (often throbbing), dizziness, flushing of the face and neck, orthostatic hypotension, tachycardia, palpitations, and fainting.[9][11][15]

-

Less Common: Nausea, vomiting, and skin rash.[11]

-

Serious: Severe hypotension, cardiovascular collapse (especially when combined with alcohol or other vasodilators), and methemoglobinemia with overdose.[11][12] Paradoxical myocardial ischemia can occur in some patients with coronary artery disease due to a sudden drop in blood pressure.[1]

References

- 1. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemodynamic effects of amyl nitrite in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Amyl nitrite inhalant: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Amyl Nitrite (Amyl Nitrite Inhalant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. amyl nitrite [glowm.com]

- 12. drugs.com [drugs.com]

- 13. consensus.app [consensus.app]

- 14. Amyl nitrite Disease Interactions - Drugs.com [drugs.com]

- 15. Amyl nitrite inhalation as a screening test for hypertrophic subaortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amyl Nitrate as a Reagent in Sandmeyer Reactions: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1] While traditionally employing sodium nitrite (B80452) in aqueous acidic solutions for diazotization, the use of alkyl nitrites, such as amyl nitrate (B79036) and its isomers (e.g., isoamyl nitrite), offers a valuable alternative, particularly for reactions requiring anhydrous or milder conditions.[2] This protocol collection details the application of amyl nitrate and other alkyl nitrites as reagents in Sandmeyer reactions for the synthesis of aryl halides and other key intermediates relevant to pharmaceutical and materials science research.

The use of alkyl nitrites can circumvent the need for strongly acidic aqueous conditions, allowing for the diazotization of substrates that may be sensitive to such environments.[2] These reagents are often employed in organic solvents, facilitating a homogeneous reaction medium and, in some cases, leading to improved yields and cleaner reaction profiles.[3]

Reaction Mechanism and Workflow

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The process is initiated by the diazotization of a primary aromatic amine using an alkyl nitrite, which generates a highly reactive diazonium salt. In the presence of a copper(I) or copper(II) salt, this intermediate undergoes a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the halide or other nucleophile from the copper salt to yield the final product, regenerating the copper catalyst in the process.[1]

Caption: General mechanism of the Sandmeyer reaction using amyl nitrite.

Experimental Protocols

Protocol 1: Synthesis of Aryl Bromides using Isoamyl Nitrite and Copper(II) Bromide

This protocol is adapted from a general procedure for the synthesis of aryl bromides from aromatic amines.

Materials:

-

Aromatic amine (1.0 eq)

-

Copper(II) bromide (CuBr₂, 1.25 eq)

-

tert-Butyl nitrite (t-BuONO, 2.25 eq)

-

Acetonitrile (B52724) (ACN)

Procedure:

-

To a round-bottom flask containing acetonitrile at room temperature, add copper(II) bromide (1.25 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add tert-butyl nitrite (2.25 eq) dropwise to the cooled suspension.

-

Stir the mixture for 5 minutes at 0-5 °C.

-

Add the aromatic amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Upon completion, add ethyl acetate (B1210297) to the reaction mixture.

-

Quench the reaction by adding 10% aqueous ammonium (B1175870) chloride solution and 2% aqueous ammonia (B1221849) solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography.[4]

Protocol 2: Synthesis of Aryl Bromides using Isoamyl Nitrite and Copper(I) Bromide

This protocol provides an alternative method for the synthesis of aryl bromides.

Materials:

-

Aromatic amine (1.0 eq)

-

Isoamyl nitrite (2.0 eq)

-

Copper(I) bromide (CuBr, 2.0 eq)

-

Acetonitrile (ACN)

Procedure:

-

Dissolve the aromatic amine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add isoamyl nitrite (2.0 eq) to the solution and stir at room temperature for 10 minutes.

-

Add copper(I) bromide (2.0 eq) portionwise to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to obtain the desired aryl bromide.[4]

Protocol 3: Synthesis of 2-Chloropyrimidines using tert-Butyl Nitrite

This protocol is an example of a Sandmeyer reaction applied to a heterocyclic amine.

Materials:

-

Aminopyrimidine derivative (1.0 eq)

-

Antimony trichloride (B1173362) (SbCl₃)

-

tert-Butyl nitrite (t-BuONO)

Procedure:

-

In a suitable reaction vessel, combine the aminopyrimidine derivative with antimony trichloride.

-

Add tert-butyl nitrite to initiate the diazotization.

-

The reaction proceeds to form the 2-chloropyrimidine (B141910) derivative.[3]

Quantitative Data Summary

The following tables summarize the reported yields for Sandmeyer reactions using alkyl nitrites with various substrates.

Table 1: Synthesis of Aryl Halides

| Starting Aromatic Amine | Alkyl Nitrite | Copper Salt | Solvent | Product | Yield (%) | Reference |

| Substituted Aniline | t-Butyl nitrite | CuBr₂ | ACN | Substituted Aryl Bromide | 70 | [4] |

| Substituted Aniline | Isoamyl nitrite | CuBr | ACN | Substituted Aryl Bromide | Not specified | [4] |

| 2-Aminopyridine | Amyl nitrite | - | HBr (20%) | 2-Bromopyridine | Not specified | [5] |

| 2-Aminothiazole | n-Butyl nitrite | CuBr | ACN | 2-Bromo-1,3-thiazole | 46 | [3] |

| 2-Aminothiazole | n-Butyl nitrite | CuBr₂ | ACN | 2,5-Dibromo-1,3-thiazole | 79 | [3] |

| N-(prop-2-yn-1-ylamino) pyridine | Isopentyl nitrite | CuCl₂ | ACN | Bicyclic chlorinated pyridone | 62 | [3] |

| 2-Amino-3-carbonitriles | Isoamyl nitrite | CuCl₂ | ACN | 2-Chloro-3-carbonitriles | 10-69 | [3] |

Table 2: Synthesis of Heterocyclic Halides

| Starting Heterocyclic Amine | Alkyl Nitrite | Metal Salt | Solvent | Product | Yield (%) | Reference |

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | tert-Butyl nitrite | CuBr | ACN | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | 71 | [3] |

| Aminocyclopropylpyridines | Amyl nitrite | CuBr₂ | Dibromomethane | Bromocyclopropylpyridines | Good | [3] |

| Aminopyrimidine derivative | tert-Butyl nitrite | SbCl₃ | Not specified | 2-Chloropyrimidine derivative | Not specified | [3] |

Applications in Drug Development

The Sandmeyer reaction is a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to introduce halogens and other functional groups onto an aromatic ring with regiocontrol is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the introduction of a trifluoromethyl group via a Sandmeyer-type reaction can enhance metabolic stability and lipophilicity.[1]

While specific examples detailing the use of amyl nitrate in the synthesis of commercial drugs are not always readily available in public literature, the protocols described herein are representative of transformations used in the pharmaceutical industry. For example, the synthesis of halogenated pyridines and other nitrogen-containing heterocycles is of significant interest as these motifs are present in a wide range of bioactive molecules.

Logical Workflow for Protocol Selection

Caption: Decision workflow for selecting a suitable Sandmeyer reaction protocol.

Conclusion

Amyl nitrate and other alkyl nitrites are effective and versatile reagents for the diazotization step in Sandmeyer reactions. They offer a valuable alternative to the traditional sodium nitrite method, particularly for substrates requiring non-aqueous and milder reaction conditions. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this powerful transformation in their synthetic endeavors. The continued development of Sandmeyer-type reactions will undoubtedly contribute to the efficient synthesis of novel molecules with important applications in medicine and materials science.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Amyl Nitrite as a Cyanide Poisoning Antidote in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanide is a potent and rapidly acting toxic agent that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cellular hypoxia and rapid death.[1][2] Amyl nitrite (B80452) is a volatile liquid that has been utilized as an antidote for cyanide poisoning for decades.[3] It is often included in cyanide antidote kits, sometimes in conjunction with sodium nitrite and sodium thiosulfate.[1] This document provides detailed application notes and protocols for the use of amyl nitrite in animal models of cyanide poisoning, summarizing key data and outlining experimental procedures based on published studies.

Mechanism of Action

The antidotal effect of amyl nitrite in cyanide poisoning is primarily attributed to two mechanisms:

-

Methemoglobin Formation: Amyl nitrite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[1][2][3] Methemoglobin has a high affinity for cyanide, binding with it to form the less toxic cyanomethemoglobin.[1][3] This reaction effectively sequesters cyanide from cytochrome c oxidase, allowing cellular respiration to resume.[1][4]

-

Nitric Oxide (NO) Mediated Vasodilation: Amyl nitrite can be biotransformed to generate nitric oxide (NO).[1][5] NO may directly antagonize the binding of cyanide to cytochrome c oxidase.[1][5] Additionally, the vasodilatory properties of amyl nitrite can improve cardiovascular and respiratory function, which are often compromised in acute cyanide poisoning.[6] Some studies suggest that the reversal of cardiovascular and respiratory paralysis by amyl nitrite occurs before significant levels of methemoglobin are formed.[6]

Data Presentation

The following table summarizes quantitative data from key studies on the use of amyl nitrite as a cyanide antidote in animal models.

| Animal Model | Cyanide Compound | Cyanide Dose & Route | Amyl Nitrite Dose & Route | Outcome | Reference |

| Beagle Dog | Sodium Cyanide | 2.5 mg/kg, IV | Inhalation/IV (dose not specified) | 24 of 30 dogs survived | Vick and Froehlich, 1985[6] |

| Beagle Dog | Sodium Cyanide | 2.5 mg/kg, IV | Inhalation/IV (dose not specified) | 39 of 45 dogs showed improved cardiovascular and respiratory function and survival | Vick and Froehlich, 1985 and 1991[1] |

| Beagle Dog | Sodium Cyanide | 2.5 mg/kg, IV | Inhalation/IV (dose not specified) | 100% survival in 15 animals | Vick and Froehlich, 1991[7] |

| Beagle Dog | Potassium Cyanide | 0.06 mmol/kg, IV | 0.03 and 0.15 mmol/kg, IV | Not specified | CHEMM[1] |

| Beagle Dog | Potassium Cyanide | 0.045 mmol/kg, IV | 0.074 mmol/kg (2 ampoules of 0.3 ml), Inhalation | Not specified | CHEMM[1] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Specific parameters may need to be optimized for individual experimental designs.

Protocol 1: Intravenous Cyanide Administration and Amyl Nitrite Treatment in Beagle Dogs

Objective: To evaluate the efficacy of amyl nitrite in reversing the lethal effects of intravenously administered cyanide in beagle dogs.

Materials:

-

Adult beagle dogs

-

Sodium cyanide or potassium cyanide

-

Sterile saline for injection

-

Amyl nitrite ampoules (0.3 ml)

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Intravenous catheters

-

Physiological monitoring equipment (ECG, blood pressure, respiratory rate)

-

Ventilator (optional, for respiratory support)

-

Blood collection supplies for methemoglobin and cyanide level analysis

Procedure:

-

Animal Preparation: Anesthetize the beagle dog and place it in a supine position. Insert intravenous catheters for drug administration and blood sampling. Attach physiological monitoring equipment to record baseline vital signs.

-

Cyanide Administration: Administer a lethal dose of sodium cyanide (e.g., 2.5 mg/kg) or potassium cyanide intravenously.[6][7] Monitor the animal closely for signs of cyanide toxicity, including bradycardia, hypotension, and respiratory arrest.[6]

-

Amyl Nitrite Administration (Post-Cyanide):

-

Inhalation Route: At the onset of severe toxic signs (e.g., 2-3 minutes post-cyanide administration), break an ampoule of amyl nitrite (0.3 ml) in a gauze pad and hold it close to the animal's snout for intermittent inhalation (e.g., 15-30 seconds of exposure every minute).[4][7] If the animal is intubated, the ampoule can be placed in the ventilator circuit.

-

Intravenous Route: A solution of amyl nitrite can be prepared and administered intravenously. The exact dosage and infusion rate should be determined based on preliminary studies.

-

-

Monitoring and Data Collection: Continuously monitor cardiovascular and respiratory parameters throughout the experiment. Collect blood samples at predetermined intervals to measure methemoglobin and cyanide levels.

-

Supportive Care: Provide supportive care as needed, such as artificial respiration if respiratory arrest occurs.[6]

-

Endpoint: The primary endpoint is survival. Secondary endpoints can include the time to recovery of normal physiological function and neurological status.

Protocol 2: Controlled Inhalation of Amyl Nitrite

For a more controlled and reproducible administration of inhaled amyl nitrite, a specialized inhalation exposure system is recommended.

Materials:

-

Inhalation exposure chamber (nose-only or whole-body)

-

Vaporizer or nebulizer for amyl nitrite

-

Flow meters and gas analyzers to control and monitor the concentration of amyl nitrite in the chamber

-

Exhaust system with appropriate filters

Procedure:

-

System Calibration: Calibrate the inhalation system to deliver a precise and stable concentration of amyl nitrite vapor.

-

Animal Acclimation: Acclimate the animals to the restraining tubes (for nose-only exposure) or the chamber to minimize stress.

-

Exposure: Place the animal in the chamber and initiate the flow of amyl nitrite vapor at the target concentration and for the predetermined duration.

-

Monitoring: Monitor the animal's vital signs and the chamber's environmental parameters throughout the exposure period.

Safety Precautions

-

Cyanide is extremely toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Amyl nitrite is a flammable liquid and should be kept away from open flames.

-

Researchers should be trained in emergency procedures for cyanide exposure.

-

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Disclaimer: These protocols are intended for informational purposes for research professionals and are based on published literature. They should be adapted and validated for specific experimental conditions. The administration of these substances can be dangerous and should only be performed by trained personnel in a controlled laboratory setting.

References

- 1. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. Sodium Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Past, present and future of cyanide antagonism research: From the early remedies to the current therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 5. Nitrite-Mediated Antagonism of Cyanide Inhibition of Cytochrome c Oxidase in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purity Assessment of Synthesized Amyl Nitrate by Quantitative NMR (qNMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of chemical compounds. Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of substances with high accuracy and precision.[1][2] This application note provides a detailed protocol for the purity assessment of synthesized amyl nitrate (B79036) (n-pentyl nitrate) using ¹H qNMR spectroscopy with an internal standard. The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3][4]

Principle of the Method

The purity of amyl nitrate is determined by comparing the integral of a characteristic amyl nitrate proton signal with the integral of a known signal from a certified internal standard of known purity and weight. By accurately weighing both the amyl nitrate sample and the internal standard, the purity of the amyl nitrate can be calculated using the formula provided in the protocol section. This method offers a significant advantage as it does not require a certified reference material of amyl nitrate itself.[5][6]

Experimental Protocols

1. Materials and Equipment

-

Amyl Nitrate: Synthesized sample to be analyzed.

-

Internal Standard: Benzyl (B1604629) benzoate (B1203000) (or other suitable standard with non-overlapping signals). Must be of high, certified purity.

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Carbon Tetrachloride (CCl₄) with a lock substance.

-

NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

-

Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Volumetric Glassware and Pipettes.

2. Sample Preparation

Proper sample preparation is critical for accurate qNMR results.

-

Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of the internal standard (e.g., benzyl benzoate) directly into a clean, dry vial. Record the exact weight.

-

Weighing the Amyl Nitrate: Accurately weigh approximately 10-20 mg of the synthesized amyl nitrate into the same vial. Record the exact weight.

-

Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

-

Homogenization: Cap the vial and gently swirl until both the internal standard and the amyl nitrate are completely dissolved.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-precision NMR tube. Ensure the filling height is adequate for the spectrometer being used.

-

Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting the acquisition.

3. NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be set.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

-

Flip Angle: A 90° pulse should be calibrated and used to maximize the signal in a single scan.

-

Relaxation Delay (D1): This is a critical parameter. The relaxation delay between pulses should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both for the analyte and the internal standard). A D1 of 30-60 seconds is generally recommended for accurate quantification if T₁ values are not known.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.[7] This will depend on the sample concentration.

-

Acquisition Time (AQ): A sufficiently long acquisition time should be used to ensure high digital resolution.

-

Temperature: Maintain a constant and regulated temperature throughout the experiment.

4. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of approximately 0.3 Hz to improve the S/N without significantly distorting the signal shape.

-

Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

-

Integration: Integrate the selected, well-resolved signals for both amyl nitrate and the internal standard. The integration regions should be set to cover the entire signal, including any satellite peaks.

Data Presentation

¹H NMR Spectrum of Amyl Nitrate

The ¹H NMR spectrum of amyl nitrate is expected to show four distinct signals corresponding to the different proton environments in the n-pentyl chain. Based on the data for the closely related pentyl nitrite, the following assignments can be predicted:

-

H-1' (O-CH₂): Triplet, ~4.4-4.7 ppm

-

H-2' (O-CH₂-CH₂): Multiplet, ~1.7-1.8 ppm

-

H-3' & H-4' (-(CH₂)₂-): Multiplet, ~1.3-1.5 ppm

-

H-5' (CH₃): Triplet, ~0.9 ppm

Selection of Signals for Quantification

For quantification, it is crucial to select signals that are well-resolved and free from overlap with any impurity signals or the internal standard signals. The triplet corresponding to the H-1' protons of amyl nitrate is often a good candidate due to its downfield shift. For the internal standard, benzyl benzoate, the singlet corresponding to the benzylic protons is typically well-resolved.

Purity Calculation

The purity of the amyl nitrate sample is calculated using the following equation:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte: Integral of the selected amyl nitrate signal.

-

I_IS: Integral of the selected internal standard signal.

-

N_analyte: Number of protons corresponding to the selected amyl nitrate signal.

-

N_IS: Number of protons corresponding to the selected internal standard signal.

-

MW_analyte: Molecular weight of amyl nitrate (133.15 g/mol ).

-

MW_IS: Molecular weight of the internal standard (e.g., Benzyl Benzoate: 212.24 g/mol ).

-

m_analyte: Mass of the amyl nitrate sample.

-

m_IS: Mass of the internal standard.

-

P_IS: Purity of the internal standard (as a percentage).

Quantitative Data Summary

The following table presents a hypothetical but representative set of results for the purity assessment of three different batches of synthesized amyl nitrate.

| Sample ID | Mass of Amyl Nitrate (mg) | Mass of Benzyl Benzoate (mg) | Integral of Amyl Nitrate (H-1') | Integral of Benzyl Benzoate (CH₂) | Calculated Purity (% w/w) |

| AN-Batch-001 | 15.25 | 8.10 | 1.00 | 1.25 | 98.5 |

| AN-Batch-002 | 16.10 | 8.05 | 0.95 | 1.15 | 95.2 |

| AN-Batch-003 | 14.98 | 8.12 | 1.02 | 1.28 | 99.1 |

Assuming a certified purity of 99.9% for the benzyl benzoate internal standard.

Visualizations

Logical Workflow for qNMR Purity Assessment

Caption: Workflow for amyl nitrate purity assessment by qNMR.

Relationship between Experimental Parameters and Data Quality

Caption: Key parameters influencing qNMR data quality.

References

- 1. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analytical NMR [magritek.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. emerypharma.com [emerypharma.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]